molecular formula C17H32O4 B086995 Nonanedioic acid, bis(2-methylpropyl) ester CAS No. 105-80-6

Nonanedioic acid, bis(2-methylpropyl) ester

Cat. No. B086995
CAS RN: 105-80-6
M. Wt: 300.4 g/mol
InChI Key: KEVDDQOYWPSMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as diesters of azelaic acid, involves esterification processes that might share similarities with the synthesis of nonanedioic acid, bis(2-methylpropyl) ester. For instance, the diesters of azelaic acid have shown promising antibacterial effects, which highlight the significance of the synthetic routes for these types of compounds (Charnock, Brudeli, & Klaveness, 2004).

Molecular Structure Analysis

The molecular structure of nonanedioic acid, bis(2-methylpropyl) ester, like its related compounds, can be analyzed through various spectroscopic methods. For example, studies on the molecular structure of bis(triorganostannyl) esters of aliphatic dicarboxylic acids provide insights into the bonding and stereochemistry of similar ester compounds, which could be relevant for understanding the structure of nonanedioic acid, bis(2-methylpropyl) ester (Samuel-Lewis, Smith, Aupers, Hampson, & Povey, 1992).

Chemical Reactions and Properties

Nonanedioic acid, bis(2-methylpropyl) ester, may undergo various chemical reactions, including esterification and hydrolysis, similar to other esters. The study of the enzymatic and whole-cell biotransformation of fatty acid methyl esters into nonanoic acid and derivatives demonstrates the potential chemical transformations that such esters can undergo, providing insights into the reactivity and functionalization of nonanedioic acid, bis(2-methylpropyl) ester (Seo, Yeon, Seo, Lee, Boñgol, Oh, Park, Lim, Lee, & Park, 2018).

Physical Properties Analysis

The physical properties of esters, including nonanedioic acid, bis(2-methylpropyl) ester, can be characterized by their melting points, boiling points, solubility, and spectral properties. Research on the synthesis and characterization of dicarboxylic acid derivatives of fullerenes, which involves esterification reactions, contributes to understanding the physical properties of complex ester compounds (Ishida, Asaji, Hida, Itoh, & Ohno, 2000).

Chemical Properties Analysis

The chemical properties of nonanedioic acid, bis(2-methylpropyl) ester, such as its reactivity, stability, and interaction with other chemical species, can be inferred from studies on similar compounds. For instance, the kinetics of non-catalytic synthesis of bis(2-ethylhexyl)sebacate under high pressures provides valuable information on reaction kinetics and mechanisms relevant to the esterification processes of similar dicarboxylic acid esters (Narayan & Madras, 2017).

Scientific Research Applications

  • Antibacterial Efficacy : A study found that certain esters of azelaic (nonanedioic) acid exhibit promising antibacterial activity against acne-related bacteria. Notably, bis-[(butanoyloxy)methyl] nonanedioate showed significant activity, suggesting potential for topical treatments for skin bacteria (Charnock, Brudeli, & Klaveness, 2004).

  • Air Sampling and Analysis : Another study developed a method for collecting and analyzing air samples of azelaic acid using polyvinyl chloride filters, providing a way to monitor environmental exposure to this compound (Palassis, 1978).

  • Coordination Chemistry : Research on a hexadentate bispidine-based ligand with nonanedioic acid moieties revealed its potential for forming stable metal complexes, offering insights into the synthesis of novel compounds (Bleiholder et al., 2005).

  • Polyester Synthesis : A study focused on the lipase-catalyzed polycondensation of unsaturated and epoxidized long-chain α,ω-dicarboxylic acid methyl esters, including nonanedioic acid derivatives, for producing polyesters (Warwel, Demes, & Steinke, 2001).

  • Synthesis of α-Aminoboronic Esters : Research on the synthesis of stable α-aminoboronic esters using nonanedioic acid derivatives highlights the stability and potential applications of these compounds in various chemical syntheses (Chen, Chen, Zheng, & Sun, 2014).

  • Polymer Growth Investigation : A study investigated the structural and thermal characteristics of polythiophene copolymers containing nonanedioic acid derivatives, providing insights into their potential applications in polymer science (Aslan, Toppare, & Hacaloglu, 2005).

  • Synthesis of Novel Surfactants : Research on the synthesis of novel cationic ester-containing gemini surfactants using derivatives of nonanedioic acid demonstrates the potential of these compounds in producing high-performance surfactants (Cheng, 2012).

  • Polymer Film Formation : A study on the formation of highly crosslinked polymer films using bio-based epoxy derived from nonanedioic acid illustrates the potential of these compounds in creating advanced materials (Sanay, Strehmel, & Strehmel, 2021).

properties

IUPAC Name

bis(2-methylpropyl) nonanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O4/c1-14(2)12-20-16(18)10-8-6-5-7-9-11-17(19)21-13-15(3)4/h14-15H,5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVDDQOYWPSMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CCCCCCCC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059323
Record name Diisobutyl azelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nonanedioic acid, bis(2-methylpropyl) ester

CAS RN

105-80-6
Record name 1,9-Bis(2-methylpropyl) nonanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diisobutyl azelate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonanedioic acid, 1,9-bis(2-methylpropyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diisobutyl azelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisobutyl azelate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.031
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Nonanedioic acid, bis(2-methylpropyl) ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Nonanedioic acid, bis(2-methylpropyl) ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Nonanedioic acid, bis(2-methylpropyl) ester
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Nonanedioic acid, bis(2-methylpropyl) ester
Reactant of Route 5
Reactant of Route 5
Nonanedioic acid, bis(2-methylpropyl) ester
Reactant of Route 6
Reactant of Route 6
Nonanedioic acid, bis(2-methylpropyl) ester

Citations

For This Compound
2
Citations
H Li, X Yuan, G Zeng, D Huang, H Huang, J Tong… - Bioresource …, 2010 - Elsevier
A novel deoxy-liquefaction of sludge to liquid fuel (CH 2.07−1.40 O 0.30−0.06 N 0.09−0.05 S 0.02−0.0032 ) was studied in supercritical ethanol. The reduction of oxygen atoms …
Number of citations: 150 www.sciencedirect.com
SN Azmi, MSH Ruslan - Malaysian Journal of Chemical Engineering …, 2022 - ir.uitm.edu.my
Citrus hystrix DC or normally known as kaffir lime is a citrus species from the Rutaceae family with valuable properties that have attracted the interest of the public. Not only that but the …
Number of citations: 2 ir.uitm.edu.my

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.